3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Lipophilicity LogP Medicinal Chemistry

Sourcing consistent, high-purity THQ-urea building blocks often involves side-chain variability that compromises SAR reproducibility. 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (CAS 1042649-49-9) is a standardized aliphatic reference with LogP 2.97, balanced lipophilicity, and a hydrogen-bonding urea motif. ≥95% purity ensures reliable biophysical screening (SPR, NMR) and compatibility with C-H arylation for rapid library generation. Ideal as a fragment for FBDD libraries and a consistent baseline for evaluating N-substituent effects in THQ-urea SAR.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 1042649-49-9
Cat. No. B1453696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
CAS1042649-49-9
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC=CC2=C1NCCC2
InChIInChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18)
InChIKeyGKVWUBRPGGYGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea: Key Building Block


3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a member of the tetrahydroquinoline-urea (THQ-urea) class of heterocyclic building blocks . It features a 1,2,3,4-tetrahydroquinolin-8-yl core linked via a urea bridge to an n-butyl side chain, possessing a molecular weight of 247.34 g/mol and a computed LogP of 2.97 . This scaffold is valued for its versatile synthetic accessibility and functional group tolerance, enabling modular diversification [1].

Irreplaceability of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea


Within the tetrahydroquinoline-urea chemical space, even minor variations in the N-substituent or THQ core substitution profoundly impact physicochemical properties and biological target engagement . For example, substituting the butyl chain with an aromatic (e.g., 3-methylphenyl) or cyclohexyl group alters LogP, hydrogen-bonding potential, and conformational flexibility, directly influencing compound partitioning and target affinity . Therefore, generic substitution is not feasible; the specific butyl side chain of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a critical determinant of its utility in a given research context.

Quantitative Differentiation of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea


Lipophilicity: Butyl vs Aryl THQ-Ureas

The computed octanol-water partition coefficient (LogP) provides a quantifiable metric for lipophilicity differences among THQ-urea analogs. 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea exhibits a LogP of 2.97 . In comparison, the 3-methylphenyl analog (3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea) has a higher LogP of 3.40 , while the cyclohexyl analog (1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea) has a LogP of 3.50 .

Lipophilicity LogP Medicinal Chemistry Drug Design

Synthetic Versatility: Ortho-Arylation of Aryl Ureas

The tetrahydroquinoline-urea scaffold is amenable to Pd-catalyzed ortho-arylation, a reaction that installs aryl groups at the 8-position. A study demonstrates that aryl ureas containing a tetrahydroquinoline moiety can be ortho-arylated in water with yields ranging from 63% to 98% [1]. While specific data for 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is not reported, the scaffold's compatibility with this high-yielding, aqueous-phase reaction suggests similar synthetic utility for library diversification [1].

Organic Synthesis C-H Activation Palladium Catalysis Tetrahydroquinoline

Commercial Availability and Purity

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is commercially available from multiple vendors with a standardized purity specification of ≥95% . In contrast, many close analogs, such as 1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea or 1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea, are often listed with less defined purity or are only available through custom synthesis . This consistent, off-the-shelf availability of a high-purity standard reduces procurement lead times and ensures batch-to-batch reproducibility for research programs.

Chemical Sourcing Supply Chain Research Chemicals Building Blocks

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea Applications


Scaffold Diversification for SAR Studies

The tetrahydroquinoline-urea core is a privileged scaffold in medicinal chemistry. The 3-butyl variant, with its defined LogP of 2.97 , provides a balanced lipophilicity profile ideal for lead optimization campaigns where fine-tuning of physicochemical properties is required. Its compatibility with robust C-H arylation chemistry [1] further enables rapid generation of focused libraries for SAR exploration.

Fragment-Based Drug Discovery Library Component

As a low molecular weight (247.34 g/mol) fragment with a hydrogen-bonding urea motif and a hydrophobic butyl appendage, this compound is well-suited for inclusion in FBDD libraries. Its commercially standardized purity (≥95%) ensures reliable biophysical screening (e.g., SPR, NMR) without the confounding effects of unknown impurities, a key requirement for fragment library assembly.

Reference Standard for Analog Series

In research programs exploring N-substituted THQ-ureas, 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea serves as a consistent aliphatic reference compound. Its physicochemical parameters (LogP, H-bond donors/acceptors) provide a well-defined baseline against which the effects of introducing aromatic, branched, or heteroatom-containing side chains can be quantitatively compared. This is essential for rational design and interpretation of SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.